molecular formula C9H4FN B2934773 4-Ethynyl-3-fluorobenzonitrile CAS No. 1581281-30-2

4-Ethynyl-3-fluorobenzonitrile

Cat. No.: B2934773
CAS No.: 1581281-30-2
M. Wt: 145.136
InChI Key: JNWCPTRFSLGODM-UHFFFAOYSA-N
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Description

4-Ethynyl-3-fluorobenzonitrile is an organic compound that belongs to the class of fluorobenzonitriles It is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethynyl-3-fluorobenzonitrile can be synthesized through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-3-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Utilized in Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzene derivatives.

Scientific Research Applications

4-Ethynyl-3-fluorobenzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Ethynyl-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. For example, in coupling reactions, the compound participates in the formation of new carbon–carbon bonds through the catalytic action of palladium. The ethynyl and fluorine groups can influence the reactivity and selectivity of the compound in various chemical processes .

Comparison with Similar Compounds

4-Ethynyl-3-fluorobenzonitrile can be compared with other fluorobenzonitriles and ethynyl-substituted benzene derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

4-ethynyl-3-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FN/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWCPTRFSLGODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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